alpha-Ketobutyric Acid-d2 Sodium Salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;3,3-dideuterio-2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-IYPYQTRPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675984 |

Source

|

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-82-5 |

Source

|

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of α-Ketobutyric Acid-d2 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools. They serve as internal standards in quantitative mass spectrometry, tracers in metabolic flux analysis, and aids in the elucidation of reaction mechanisms.[1] Among these, α-Ketobutyric Acid-d2 Sodium Salt (sodium 3,3-dideuterio-2-oxobutanoate) holds significant importance as a key metabolite in amino acid pathways and a precursor for the biosynthesis of isotopically labeled amino acids for protein NMR studies.[2] The utility of this compound is intrinsically linked to its isotopic purity—the degree to which the hydrogen atoms at the specified positions are replaced by deuterium.

This technical guide provides an in-depth exploration of the isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt. We will delve into the analytical methodologies used to determine isotopic enrichment, present typical purity specifications from various commercial sources, and discuss the critical factors that can influence the isotopic integrity of this valuable research compound.

The Criticality of Isotopic Purity

Isotopic purity is a critical parameter that dictates the reliability and accuracy of experimental results. In quantitative proteomics, for instance, the presence of unlabeled or partially labeled internal standards can lead to an underestimation of the analyte of interest. Similarly, in metabolic flux analysis, an inaccurate knowledge of the isotopic enrichment of a tracer can result in erroneous calculations of metabolic pathway activities. Therefore, a thorough understanding and verification of the isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt are paramount for ensuring the scientific rigor of any study in which it is employed.

Analytical Methodologies for Determining Isotopic Purity

The two primary analytical techniques for the determination of the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.[3] The principle lies in comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal at a non-deuterated position within the same molecule.

Key Principles of qNMR for Isotopic Purity:

-

Signal Integration: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.

-

Internal Reference: By comparing the integral of the residual ¹H signal at the C3 position (the deuterated site) to the integral of the non-deuterated methyl (CH₃) group at the C4 position, the degree of deuteration can be calculated.

-

Method Validation: For accurate quantification, proper validation of the qNMR method is essential, including ensuring adequate relaxation delays (D1) to allow for complete magnetization recovery between scans.

Illustrative ¹H NMR Spectrum of α-Ketobutyric Acid:

While the spectrum of the d2-labeled compound will show a significantly diminished signal for the C3 methylene group, the spectrum of the unlabeled compound provides a reference for peak positions. In a deuterated solvent like D₂O, the spectrum of unlabeled α-ketobutyric acid sodium salt would typically show a triplet for the methyl protons (C4) and a quartet for the methylene protons (C3).

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of α-Ketobutyric Acid-d2 Sodium Salt.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with any labile protons, simplifying the spectrum. However, care must be taken to avoid back-exchange of the deuterium labels on the analyte.[4]

-

Add a known amount of an internal standard with a certified purity if absolute quantification is desired, though for isotopic purity, internal referencing is sufficient.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Crucial Parameters:

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A D1 of 30-60 seconds is often a good starting point for small molecules.

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of interest.

-

Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time and data points.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signal from the methyl protons (CH₃ at C4) and the residual signal from the methylene protons (CHD at C3).

-

Calculation of Isotopic Purity:

-

Let I(CH₃) be the integral of the methyl protons and I(CHD) be the integral of the residual methylene protons.

-

Normalize the integrals by the number of protons they represent:

-

Normalized I(CH₃) = I(CH₃) / 3

-

Normalized I(CHD) = I(CHD) / (2 - number of deuteriums)

-

-

The percentage of the d2 species can be calculated as: % d2 = (1 - (Normalized I(CHD) / Normalized I(CH₃))) * 100

-

-

Diagram: Workflow for Isotopic Purity by qNMR

Caption: Workflow for determining the isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt by qNMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a molecule.[5][6] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition).

Key Principles of HRMS for Isotopic Purity:

-

Isotopologue Resolution: HRMS instruments (e.g., Orbitrap, TOF) have sufficient resolving power to distinguish between the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of α-Ketobutyric Acid.

-

Ion Abundance: The relative intensities of the ion signals for each isotopologue directly correspond to their relative abundances in the sample.

-

Correction for Natural Abundance: For highly accurate measurements, the raw data must be corrected for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).

Experimental Protocol: Isotopic Purity Determination by HRMS

-

Sample Preparation:

-

Prepare a dilute solution of α-Ketobutyric Acid-d2 Sodium Salt in a suitable solvent for electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile acid or base to aid ionization. A typical concentration is in the low µg/mL range.

-

-

HRMS Data Acquisition:

-

Infuse the sample directly into the ESI source of a high-resolution mass spectrometer or use liquid chromatography (LC) for sample introduction.

-

Instrument Settings:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for detecting the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: Set to a high-resolution mode (e.g., > 60,000 FWHM).

-

Scan Range: Center the scan range around the expected m/z of the analyte.

-

Collision Energy: Use low collision energy to minimize in-source fragmentation.

-

-

-

Data Processing and Analysis:

-

Extract the mass spectrum for the analyte.

-

Identify the peaks corresponding to the d0, d1, and d2 isotopologues.

-

Measure the intensity (peak area or height) of each isotopologue peak.

-

Calculation of Isotopic Purity:

-

Let I(d0), I(d1), and I(d2) be the intensities of the unlabeled, singly deuterated, and doubly deuterated species, respectively.

-

The isotopic purity (atom % D) can be calculated as: Atom % D = [(1 * I(d1) + 2 * I(d2)) / (2 * (I(d0) + I(d1) + I(d2)))] * 100

-

The percentage of the desired d2 species is: % d2 = [I(d2) / (I(d0) + I(d1) + I(d2))] * 100

-

-

For the most accurate results, the measured isotopic distribution should be corrected for the contribution of natural abundance isotopes using established algorithms.

-

Diagram: Workflow for Isotopic Purity by HRMS

Caption: Workflow for determining the isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt by HRMS.

Typical Isotopic Purity Specifications

The isotopic purity of commercially available α-Ketobutyric Acid-d2 Sodium Salt is typically high, but it is essential to consult the Certificate of Analysis (CoA) for the specific lot being used. Below is a summary of typical specifications from various suppliers.

| Supplier | Product Name | Stated Isotopic Purity (Atom % D) |

| Cambridge Isotope Laboratories, Inc. | α-Ketobutyric acid, sodium salt (3,3-D₂, 98%) | 98%[7] |

| Sigma-Aldrich (Merck) | 2-Ketobutyric acid-3,3-d₂ sodium salt hydrate | 97 atom % D[8] |

| Toronto Research Chemicals | rac 3-Hydroxybutyric Acid-d4 Sodium Salt (example CoA) | 99.5% (for a d4 compound)[9] |

| Creative Enzymes | α-Ketobutyric Acid-d2 Sodium Salt | Not specified on the product page[10] |

| Santa Cruz Biotechnology | α-Ketobutyric Acid-d2 Sodium Salt | Not specified on the product page[8] |

Note: The isotopic purity can vary between lots, and it is crucial to obtain the lot-specific CoA.

Factors Influencing Isotopic Purity

Several factors can influence the final isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt, from its synthesis to its handling in the laboratory.

Synthesis and Deuterium Scrambling

The synthesis of α-Ketobutyric Acid-d2 Sodium Salt typically involves the deuteration of a precursor molecule. A common route is the base- or acid-catalyzed exchange of the α-protons of a ketone with a deuterium source, such as D₂O.[11]

-

Keto-Enol Tautomerism: The mechanism relies on the formation of an enol or enolate intermediate, which allows for the exchange of the acidic α-protons with deuterium from the solvent.

-

Deuterium Scrambling: Incomplete reactions or side reactions can lead to a mixture of d0, d1, and d2 species. Furthermore, under certain conditions, deuterium atoms can "scramble" to other positions in the molecule, although this is less likely for the non-acidic methyl protons in this specific compound.

Stability and Back-Exchange

Deuterated compounds can be susceptible to back-exchange, where the deuterium atoms are replaced by protons from the environment.

-

Protic Solvents: Dissolving α-Ketobutyric Acid-d2 Sodium Salt in protic solvents (e.g., H₂O, methanol) can facilitate back-exchange, especially under acidic or basic conditions.[12]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a dry environment to minimize exposure to atmospheric moisture.

Conclusion

The isotopic purity of α-Ketobutyric Acid-d2 Sodium Salt is a cornerstone of its utility in research and development. A comprehensive understanding of the analytical techniques used to determine its purity, namely qNMR and HRMS, is essential for any scientist utilizing this compound. By following validated protocols and being mindful of the factors that can affect isotopic integrity, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the advancement of their respective fields. Always refer to the lot-specific Certificate of Analysis as the primary source of information for the isotopic purity of your material.

References

-

Heudi, O., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3464-3471. [Online] Available at: [Link][13]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 224-231. [Online] Available at: [Link][5]

-

Creek, D. J., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. National Genomics Data Center. [Online] Available at: [Link][6]

-

Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 193-200. [Online] Available at: [Link][14]

-

Creek, D. J., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Online] Available at: [Link][15]

-

Google Patents. Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. [Online] Available at: [16]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Online] Available at: [Link][17]

-

Rizzo, C. J., et al. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. [Online] Available at: [Link][18]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH. [Online] Available at: [Link][19]

-

Wikipedia. Hydrogen–deuterium exchange. [Online] Available at: [Link][12]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? [Online] Available at: [Link][4]

-

chemeurope.com. Hydrogen-deuterium exchange. [Online] Available at: [Link][20]

-

Jennings, M. E., & Previs, S. F. (2025). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. ResearchGate. [Online] Available at: [Link][21]

-

Fan, T. W.-M., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4439-4446. [Online] Available at: [Link][22]

-

University of Calgary. Natural Abundance Atomic Isotopes. [Online] Available at: [Link][23]

-

Ramachary, D. B., & Ramakumar, K. (2019). α‐Deuteration of bioactive carbonyl compounds. ResearchGate. [Online] Available at: [Link][11]

-

Roston, D., & Kohen, A. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20561-20563. [Online] Available at: [Link][24]

-

Lane, A. N., & Fan, T. W.-M. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. [Online] Available at: [Link][25]

-

Eurisotop. ALPHA-KETOBUTYRIC ACID, SODIUM. [Online] Available at: [Link][26]

-

Eurisotop. ALPHA-KETOBUTYRIC ACID, SODIUM SALT (METHYL-13C, 99% 3,3-D2, 98%). [Online] Available at: [Link][27]

-

Harnisch, J., et al. (2022). How to Couple LC-IRMS with HRMS: A Proof-of-Concept Study. Analytical Chemistry, 94(6), 2825-2832. [Online] Available at: [Link][28]

-

Kaur, S., & Gupta, M. (2025). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Online] Available at: [Link][29]

-

Roy, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(29), 3539-3547. [Online] Available at: [Link][1]

-

Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Online] Available at: [Link][30]

-

Gauthier, J., & G Edgar, F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Online] Available at: [Link][3]

-

McCormick, J. P. (2014). Acidity of Conjugated Aldehydes and Ketones. [Online] Available at: [Link][31]

-

Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Online] Available at: [Link][2]

-

PubChem. alpha-Ketobutyric Acid-d2 Sodium Salt. [Online] Available at: [Link][32]

-

Bélanger, F., et al. (2018). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC. [Online] Available at: [Link][33]

-

Gaudin, M., et al. (2025). Green Extraction Method: Microwave-Assisted Water Extraction Followed by HILIC-HRMS Analysis to Quantify Hydrophilic Compounds in Plants. PubMed Central. [Online] Available at: [Link][34]

-

University of Wisconsin-Madison Biotechnology Center. Protocols. [Online] Available at: [Link][35]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. isotope.com [isotope.com]

- 8. scbt.com [scbt.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. α-Ketobutyric Acid-d2 Sodium Salt - Creative Enzymes [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 13. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 17. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 18. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrogen-deuterium_exchange [chemeurope.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ALPHA-KETOBUTYRIC ACID, SODIUM | Eurisotop [eurisotop.com]

- 27. ALPHA-KETOBUTYRIC ACID, SODIUM SALT (METHYL-13C, 99% 3,3-D2, 98%) | Eurisotop [eurisotop.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. lcms.cz [lcms.cz]

- 31. m.youtube.com [m.youtube.com]

- 32. This compound | C4H5NaO3 | CID 46782009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Green Extraction Method: Microwave-Assisted Water Extraction Followed by HILIC-HRMS Analysis to Quantify Hydrophilic Compounds in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

alpha-Ketobutyric Acid-d2 Sodium Salt CAS number and chemical structure

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on α-Ketobutyric Acid-d2 Sodium Salt. It delves into its core properties, metabolic significance, and critical applications as a stable isotope-labeled internal standard in quantitative mass spectrometry.

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of quantitative bioanalysis, particularly in the realms of metabolomics and pharmacokinetic studies, precision and accuracy are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification with mass spectrometry (MS). These compounds, which are chemically identical to the analyte of interest but enriched with heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), provide a means to correct for variability throughout the analytical workflow, from sample preparation to MS detection. α-Ketobutyric Acid-d2 Sodium Salt is one such SIL standard, offering a robust tool for the accurate measurement of its unlabeled counterpart and related metabolites in complex biological matrices.

Physicochemical Properties and Identification

α-Ketobutyric Acid-d2 Sodium Salt is the deuterated form of the sodium salt of α-ketobutyric acid, a key intermediate in the metabolism of several amino acids.[1][2]

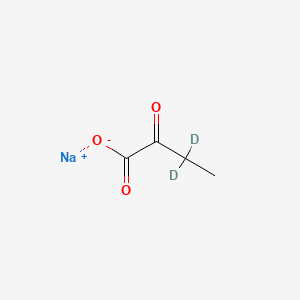

Chemical Structure:

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1007476-82-5 | [3][4] |

| Molecular Formula | C₄H₃D₂NaO₃ | [3] |

| Molecular Weight | 126.08 g/mol | [3][4] |

| IUPAC Name | sodium 3,3-dideuterio-2-oxobutanoate | [4] |

| Synonyms | 2-Oxobutanoic Acid-d2 Sodium Salt, 2-Oxobutyric Acid-d2 Sodium Salt, Sodium 2-Oxobutyrate-d2, Sodium α-Ketobutyrate-d2 | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water | [6] |

| Storage | Store at -20°C, protected from light and moisture | [7] |

Synthesis of α-Ketobutyric Acid-d2 Sodium Salt: A Conceptual Overview

While specific, proprietary synthesis methods for commercially available α-Ketobutyric Acid-d2 Sodium Salt are not always publicly disclosed, a general and plausible synthetic strategy involves the deuteration of an α-keto acid precursor. A common method for introducing deuterium at the α-position to a carbonyl group is through base- or acid-catalyzed enolization in the presence of a deuterium source, such as deuterium oxide (D₂O).[2][8]

The process can be conceptualized as follows:

-

Enolate Formation: In the presence of a base, a proton on the carbon alpha to the ketone is abstracted, forming an enolate.

-

Deuteration: The enolate is then quenched with a deuterium source, such as D₂O, which introduces a deuterium atom at the alpha-position. This process can be repeated to achieve di-deuteration.

-

Salt Formation: The resulting deuterated α-ketobutyric acid is then reacted with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable sodium salt.[6]

-

Purification: The final product is purified, typically by recrystallization or chromatography, to ensure high chemical and isotopic purity.

Metabolic Significance of α-Ketobutyric Acid

α-Ketobutyric acid is a pivotal intermediate in cellular metabolism, primarily arising from the catabolism of the amino acids threonine and methionine.[1] It is also a product of cystathionine lysis.[1] Once formed, α-ketobutyrate is transported into the mitochondria and converted to propionyl-CoA. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the citric acid cycle, highlighting the connection of amino acid catabolism to central carbon metabolism.

Caption: Metabolic fate of α-Ketobutyric Acid.

Given its central role, the quantification of α-ketobutyric acid in biological samples can provide valuable insights into the metabolic state of an organism and may serve as a biomarker for certain metabolic disorders.

Application as an Internal Standard in Mass Spectrometry

The primary application of α-Ketobutyric Acid-d2 Sodium Salt is as an internal standard for the quantitative analysis of its unlabeled counterpart and other related small organic acids in biological matrices such as plasma, urine, and cell culture media.

The Rationale for Using a Deuterated Internal Standard

The ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source. Because deuterated standards are chemically almost identical to the analyte, they exhibit very similar chromatographic behavior and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to each sample, any sample-to-sample variation in extraction recovery, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification.

Representative Experimental Protocol: Quantification of α-Ketobutyric Acid in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and applications.

Objective: To quantify the concentration of α-ketobutyric acid in human plasma using α-Ketobutyric Acid-d2 Sodium Salt as an internal standard.

Materials:

-

Human plasma samples

-

α-Ketobutyric Acid (analyte standard)

-

α-Ketobutyric Acid-d2 Sodium Salt (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of α-Ketobutyric Acid in water.

-

Prepare a 1 mg/mL stock solution of α-Ketobutyric Acid-d2 Sodium Salt in water.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the α-Ketobutyric Acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of cold ACN containing a fixed concentration of the α-Ketobutyric Acid-d2 Sodium Salt internal standard (e.g., 1 µg/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

α-Ketobutyric Acid: Precursor ion (m/z) -> Product ion (m/z)

-

α-Ketobutyric Acid-d2: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized for the instrument used.)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of α-ketobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification.

Safety and Handling

α-Ketobutyric Acid-d2 Sodium Salt should be handled in accordance with good laboratory practices. A safety data sheet (SDS) should be consulted for detailed information on potential hazards, handling, and storage.[9][10][11] It may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling the compound.[11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

Conclusion

α-Ketobutyric Acid-d2 Sodium Salt is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its chemical and isotopic purity, combined with its role as a stable isotope-labeled internal standard, enables the highly accurate and precise quantification of its endogenous counterpart in complex biological matrices. A thorough understanding of its properties, metabolic context, and proper application is crucial for generating reliable and reproducible data in quantitative bioanalysis.

References

-

α-Ketobutyric acid - Wikipedia. Wikipedia. [Link]

-

Superacid-catalysed α-deuteration of ketones with D2O. RSC Publishing. [Link]

-

MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

-

Isotopic Labeling of Alpha Carbons - YouTube. S. Michael Stewart. [Link]

-

Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry. The Korean Society for Clinical Pathology. [Link]

-

This compound | C4H5NaO3 | CID 46782009 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

GC-MS profiling of urinary organic acids evaluated as a quantitative method. Semantic Scholar. [Link]

-

A stereoselective synthesis of α-deuterium-labelled (S)-α-amino acids. ResearchGate. [Link]

-

Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) - PubMed. National Center for Biotechnology Information. [Link]

-

GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed. National Center for Biotechnology Information. [Link]

-

A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. [Link]

-

Amino Acid Metabolomics Using LC-MS/MS: Assessment of Cancer-Cell Resistance in a Simulated Tumor Microenvironment - PubMed. National Center for Biotechnology Information. [Link]

-

LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates - PubMed Central. National Center for Biotechnology Information. [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

-

Amino acid analysis in biofluids using LC-MS/MS. Ghent University. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H5NaO3 | CID 46782009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Ketobutyric Acid-d2 Sodium Salt - Creative Enzymes [creative-enzymes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. m.youtube.com [m.youtube.com]

- 9. isotope.com [isotope.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

synthesis and characterization of alpha-Ketobutyric Acid-d2 Sodium Salt

An In-depth Technical Guide to the Synthesis and Characterization of α-Ketobutyric Acid-d2 Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of α-Ketobutyric Acid-d2 Sodium Salt (sodium 3,3-dideuterio-2-oxobutanoate). α-Ketobutyric acid is a pivotal intermediate in the metabolism of several amino acids, and its isotopically labeled form is an invaluable tool for researchers in metabolomics, drug development, and biomolecular nuclear magnetic resonance (NMR).[1][2][3] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and presents the expected analytical data. The protocols and validation steps described herein are designed to ensure the production of a high-purity, accurately labeled compound, meeting the stringent requirements of the scientific community.

Introduction

The Biological Significance of α-Ketobutyric Acid

α-Ketobutyric acid (α-KBA), also known as 2-oxobutanoic acid, is a short-chain keto acid that occupies a central node in cellular metabolism.[4][5] It is primarily generated from the catabolism of the amino acids threonine and methionine and plays a crucial role in the biosynthesis of other amino acids, notably isoleucine.[2][3] Furthermore, α-KBA is involved in the transsulfuration pathway, which is essential for the synthesis of glutathione, a primary cellular antioxidant.[1] Given its integral role, the ability to trace the flux of α-KBA through these metabolic pathways is of significant interest in understanding both normal physiology and pathological states.

The Power of Stable Isotope Labeling

Stable isotope labeling is a powerful and indispensable technique in modern scientific research.[6] By replacing atoms (such as hydrogen, carbon, or nitrogen) with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N), researchers can track the movement and transformation of molecules through complex biological or chemical systems.[7][8] Labeled compounds, such as α-Ketobutyric Acid-d2, serve as tracers in metabolic flux analysis and as internal standards for quantitative mass spectrometry (MS), enabling precise measurement of metabolite concentrations in complex biological samples.[9][10]

Profile: α-Ketobutyric Acid-d2 Sodium Salt

This guide focuses on α-Ketobutyric Acid-d2 Sodium Salt, where the two hydrogen atoms on the C3 carbon (the methylene group) are replaced with deuterium.

The sodium salt form is typically preferred due to its enhanced stability and solubility in aqueous media compared to the free acid.[14][15]

Synthesis Methodology

Strategic Approach: A Three-Step Synthetic Pathway

The synthesis of α-Ketobutyric Acid-d2 Sodium Salt can be efficiently achieved through a three-step process. The strategy hinges on the acidic nature of the α-protons on the C3 carbon of an α-ketoester precursor. These protons can be readily exchanged for deuterium in the presence of a base and a deuterium source. Subsequent hydrolysis of the ester yields the deuterated carboxylic acid, which is then converted to its sodium salt. This pathway is selected for its high efficiency, use of readily available reagents, and straightforward purification procedures.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for α-Ketobutyric Acid-d2 Sodium Salt.

Detailed Experimental Protocol

Step 1: Deuteration via Hydrogen-Deuterium (H/D) Exchange

-

To a solution of ethyl 2-oxobutanoate (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of sodium deuteroxide (NaOD, 0.1 eq).

-

Stir the mixture at room temperature for 12-24 hours. The progress of the exchange can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the C3 methylene protons.

-

Upon completion, neutralize the catalyst by carefully adding a stoichiometric amount of deuterated hydrochloric acid (DCl in D₂O).

-

Extract the product, ethyl 3,3-dideuterio-2-oxobutanoate, into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The basicity of NaOD is sufficient to deprotonate the C3 position, forming an enolate intermediate. Re-protonation by the D₂O solvent installs the deuterium atoms. The reaction is driven to completion by the large excess of D₂O.

Step 2: Saponification to the Free Acid

-

Dissolve the crude deuterated ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 1.1 eq) and stir the reaction at room temperature until the ester is fully consumed, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture to a pH of ~2 with cold 1M hydrochloric acid (HCl).

-

Extract the resulting free acid, α-Ketobutyric Acid-d2, into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Saponification is a classic base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate, yielding the free carboxylic acid.[16]

Step 3: Formation of the Sodium Salt

-

Dissolve the crude α-Ketobutyric Acid-d2 in a minimal amount of ethanol.

-

Slowly add a solution of sodium hydroxide (1.0 eq) or sodium bicarbonate (1.0 eq) in water.[14] If using sodium bicarbonate, effervescence (CO₂ evolution) will be observed.

-

Stir for 1 hour at room temperature.

-

Remove the solvent under reduced pressure to yield the crude α-Ketobutyric Acid-d2 Sodium Salt as a solid.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the final, purified product.

Trustworthiness: The formation of a salt is a straightforward acid-base reaction. Using a stoichiometric amount of base ensures complete conversion without introducing excess basic impurities. Recrystallization serves as the final purification step to achieve high chemical purity.

Comprehensive Characterization

Analytical validation is a non-negotiable step to confirm the identity, purity, and isotopic enrichment of the final product. A multi-technique approach provides a self-validating system of characterization.

Visualization of the Characterization Workflow

Caption: Analytical workflow for the validation of the final product.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the molecular structure and verifying the precise location of the deuterium label.[7] Spectra should be compared against an authentic standard of the unlabeled compound.

-

¹H NMR: The most critical observation will be the absence or significant reduction (>98%) of the quartet signal corresponding to the C3-H₂ protons, which is present in the unlabeled analogue. The triplet signal for the C4-H₃ methyl group will collapse into a singlet or a narrowly split multiplet due to the absence of coupling to the C3 protons.

-

¹³C NMR: The spectrum will confirm the presence of four carbon atoms. The signal for the C3 carbon will exhibit a significantly reduced intensity and a characteristic multiplet pattern due to C-D coupling, providing direct evidence of deuteration at this position.

-

²H NMR: A deuterium NMR spectrum will show a signal confirming the presence of deuterium in the molecule, providing definitive proof of successful labeling.

Confirmation of Isotopic Incorporation by Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound, thereby verifying the successful incorporation of the two deuterium atoms.[10] High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

-

Expected Observation: The molecular ion peak for the deuterated compound will be 2 mass units higher than that of the unlabeled analogue. For example, in negative ion mode ESI-MS, the [M-Na]⁻ ion for the unlabeled acid is ~101.02 Da, while the [M-Na]⁻ ion for the d2-labeled acid will be ~103.04 Da.

-

Isotopic Purity: The relative intensities of the ion peaks for the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species can be used to calculate the isotopic enrichment, which should ideally be ≥98%.

Purity Assessment by HPLC

HPLC is employed to assess the chemical purity of the final product, ensuring the absence of starting materials or byproducts from the synthesis.

-

Methodology: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient system using a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the α-keto moiety absorbs (e.g., ~210 nm).

-

Acceptance Criterion: The purity should be ≥98% as determined by the area percentage of the main peak.

Data Summary and Interpretation

The following tables summarize the expected analytical data for a successfully synthesized batch of α-Ketobutyric Acid-d2 Sodium Salt.

Table 1: Expected NMR Spectroscopic Data (Solvent: D₂O)

| Nucleus | Unlabeled α-KBA (Expected δ, ppm) | d2-Labeled α-KBA (Expected δ, ppm) | Rationale for Change |

| ¹H | ~2.9 (q, 2H, C3-H₂) | Signal absent or <2% intensity | H/D exchange at C3 position |

| ~1.1 (t, 3H, C4-H₃) | ~1.1 (s, 3H, C4-H₃) | Decoupling from C3 protons | |

| ¹³C | ~210 (C2, C=O) | ~210 | No significant change |

| ~174 (C1, COO⁻) | ~174 | No significant change | |

| ~35 (C3, -CH₂-) | ~34.5 (m, reduced intensity) | C-D coupling and isotope effect | |

| ~9 (C4, -CH₃) | ~9 | No significant change |

Table 2: Expected Mass Spectrometry Data (High-Resolution ESI-MS)

| Ion Mode | Species | Unlabeled α-KBA (Expected m/z) | d2-Labeled α-KBA (Expected m/z) |

| Negative | [M-Na]⁻ | 101.0244 | 103.0369 |

| Positive | [M+H]⁺ | 125.0390 | 127.0515 |

Handling, Storage, and Safety

-

Storage: The product should be stored in a freezer at or below -20°C to ensure long-term stability.[3][17] It should be protected from light and moisture.

-

Handling: Handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This guide has detailed a reliable and verifiable methodology for the synthesis and characterization of α-Ketobutyric Acid-d2 Sodium Salt. By following the outlined protocols for synthesis and the rigorous, multi-faceted approach to characterization, researchers can be confident in the quality, identity, and isotopic purity of the final product. The availability of high-quality, isotopically labeled metabolites like this is fundamental to advancing our understanding of complex biological systems.

References

-

Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

-

Rupa Health. α-Ketobutyric Acid. [Link]

-

Wikipedia. (2023). α-Ketobutyric acid. [Link]

-

Clark, J. (2023). decarboxylation of carboxylic acids and their salts. Chemguide. [Link]

-

Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. (2023). [Link]

-

Parker, D. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. PubMed. [Link]

-

Quora. (2018). What is the meaning of this line sodium salt of long chain carboxylic acid? [Link]

-

Wikipedia. (2023). Isotopic labeling. [Link]

-

Identification of Carboxylic Acids Salts. [Link]

-

P. aeruginosa Metabolome Database. 2-Ketobutyric acid (PAMDB000001). [Link]

- Google Patents. (2010). CN101928734A - A method for preparing α-ketobutyric acid.

-

Cerno Bioscience. Isotope Labeling. [Link]

-

Chemistry LibreTexts. (2019). 17.13: Reactions of Carboxylic Acids—General Features. [Link]

-

PubChem. alpha-Ketobutyric Acid-d2 Sodium Salt. [Link]

-

PubChem. alpha-KetobutyricAcid-13C4,d2SodiumSalt. [Link]

-

Biological Magnetic Resonance Bank. bmse000325 2-ketobutyric Acid. [Link]

-

Eurisotop. ALPHA-KETOBUTYRIC ACID, SODIUM SALT. [Link]

-

Grootveld, M., et al. (1991). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. PubMed. [Link]

-

NIST WebBook. Butanoic acid, 2-oxo-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000005). [Link]

-

MassBank. Short-chain keto acids and derivatives. [Link]

-

MassBank. Organic acids and derivatives. [Link]

Sources

- 1. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 2. P. aeruginosa Metabolome Database: 2-Ketobutyric acid (PAMDB000001) [pseudomonas.umaryland.edu]

- 3. isotope.com [isotope.com]

- 4. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 5. 2-Ketobutyric acid 97 600-18-0 [sigmaaldrich.com]

- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 9. labinsights.nl [labinsights.nl]

- 10. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C4H5NaO3 | CID 46782009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. α-Ketobutyric Acid-d2 Sodium Salt - Creative Enzymes [creative-enzymes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. isotope.com [isotope.com]

Elucidating the Metabolic Journey of α-Ketobutyric Acid-d2 Sodium Salt: An In Vivo Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vivo metabolic fate of α-Ketobutyric Acid-d2 Sodium Salt (d2-AKB). As a stable isotope-labeled tracer, d2-AKB offers a powerful tool for dynamically investigating cellular metabolism, particularly pathways linked to amino acid catabolism and the tricarboxylic acid (TCA) cycle. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to metabolic flux analysis.

Introduction: The Significance of α-Ketobutyric Acid and its Deuterated Analog

α-Ketobutyric acid (also known as 2-oxobutanoic acid) is a pivotal keto acid intermediate in the metabolism of several essential amino acids, including threonine, methionine, and cysteine.[1][2][3] Its metabolic processing is critical for cellular energy production and biosynthetic pathways. The accumulation of α-ketobutyric acid has been linked to various metabolic disorders, such as maple syrup urine disease (MSUD), and it is being investigated as a potential biomarker for conditions like acute coronary syndrome.[1]

Why Use a Deuterated Tracer?

The use of stable, non-radioactive isotopes like deuterium (²H or D) has revolutionized metabolic research.[4] By replacing two hydrogen atoms with deuterium on the ethyl group of α-ketobutyric acid, we create a "heavy" version of the molecule. This mass difference, while typically not perturbing the biological activity, allows for its unambiguous detection and tracking using mass spectrometry.[5] This strategy enables researchers to follow the precise journey of the d2-AKB carbon skeleton as it integrates into downstream metabolic networks, providing a dynamic snapshot of pathway flux that is unattainable with static metabolomic measurements.

The Core Metabolic Pathway of α-Ketobutyric Acid

The primary fate of α-ketobutyric acid in vivo is its transport into the mitochondrial matrix for oxidative decarboxylation.[6][7] This process is a critical juncture, converting the carbon skeleton of specific amino acids into an intermediate that can enter central energy metabolism.

From Cytosol to the Krebs Cycle:

-

Mitochondrial Import: α-ketobutyrate produced from amino acid catabolism is transported into the mitochondria.

-

Conversion to Propionyl-CoA: Inside the mitochondrial matrix, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the conversion of α-ketobutyrate to propionyl-CoA.[2][6] This is a crucial oxidative decarboxylation step. While other 2-oxo acid dehydrogenase complexes can also catalyze this reaction, the BCKD complex is a primary contributor.[7]

-

Carboxylation to Methylmalonyl-CoA: Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to produce (S)-methylmalonyl-CoA.[6]

-

Isomerization: (S)-methylmalonyl-CoA is converted to its stereoisomer, (R)-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.[6]

-

Entry into the TCA Cycle: Finally, the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 (adenosylcobalamin) as a cofactor, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.[6] Succinyl-CoA is a direct intermediate of the TCA cycle, thus completing the integration of the α-ketobutyrate carbon skeleton into central metabolism.

The diagram below illustrates this key metabolic conversion pathway.

Caption: Metabolic conversion of d2-α-Ketobutyric Acid to d2-Succinyl-CoA.

In Vivo Experimental Design: A Self-Validating Workflow

A robust experimental design is paramount for obtaining meaningful and reproducible data. The following workflow is designed with internal checks and balances to ensure data integrity.

Caption: A generalized workflow for in vivo metabolic tracing studies.

Protocol 1: Animal Dosing and Sample Collection

Causality: The choice of administration route (e.g., intraperitoneal, intravenous, oral) depends on the research question, such as studying first-pass metabolism versus systemic distribution. A time-course collection is essential to capture the dynamic peak of the tracer and its subsequent incorporation into downstream pools.

Methodology:

-

Animal Acclimatization: House animals (e.g., C57BL/6 mice) in a controlled environment for at least one week prior to the experiment.

-

Baseline Samples: Collect pre-dose (t=0) blood and urine samples from all animals to establish a baseline metabolic profile.

-

Tracer Preparation: Dissolve α-Ketobutyric Acid-d2 Sodium Salt in sterile saline to the desired concentration (e.g., 10-50 mg/kg). The dose should be high enough for detection but low enough to avoid perturbing the natural metabolic state.

-

Administration: Administer the d2-AKB solution via the chosen route. Record the precise time of administration for each animal.

-

Time-Course Collection: Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-administration.

-

Blood: Collect via tail vein or submandibular bleeding into EDTA-coated tubes. Immediately place on ice and centrifuge to separate plasma.

-

Tissues: At the final time point, euthanize animals via an approved method and rapidly excise tissues of interest (e.g., liver, kidney, heart).[5] Immediately freeze-clamp the tissues in liquid nitrogen to quench all enzymatic activity.

-

-

Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

Analytical Methodology: Tracking the Deuterium Label

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for tracking stable isotope-labeled metabolites.[5] It provides the sensitivity and mass accuracy required to distinguish the d2-labeled compounds from their unlabeled (M+0) counterparts.

Protocol 2: Metabolite Extraction and LC-MS/MS Analysis

Causality: The extraction method is chosen to efficiently lyse cells and precipitate proteins while keeping metabolites soluble. A solvent system like methanol/acetonitrile/water is effective for extracting polar metabolites like organic acids. HILIC chromatography is often employed for its superior separation of such compounds.[5]

Methodology:

-

Sample Preparation:

-

Plasma: Thaw plasma samples on ice. Precipitate proteins by adding 4 volumes of ice-cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Tissues: Homogenize the frozen tissue samples in an appropriate volume of ice-cold extraction solvent. Centrifuge to pellet cellular debris.

-

-

Supernatant Collection: Carefully collect the supernatant from the centrifuged samples and transfer to a new tube.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[8]

-

LC-MS/MS Analysis:

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Chromatography: Employ a HILIC column for separation of polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode for optimal detection of organic acids. Acquire data in full scan mode to capture all ions, and use targeted MS/MS scans to confirm the identity of labeled metabolites based on their fragmentation patterns.

-

Data Interpretation: From Mass Shifts to Metabolic Flux

The core of the analysis involves identifying and quantifying compounds that have incorporated the deuterium label. The d2-AKB tracer will result in a +2 Da mass shift in the parent compound and its direct downstream metabolites.

Expected Mass Shifts for Key Metabolites:

| Metabolite | Unlabeled (M+0) Monoisotopic Mass (Da) | d2-Labeled (M+2) Monoisotopic Mass (Da) | Mass Shift (Da) |

| α-Ketobutyrate | 101.0239 | 103.0364 | +2.0125 |

| Propionyl-CoA | 823.1585 | 825.1710 | +2.0125 |

| (S)-Methylmalonyl-CoA | 867.1480 | 869.1605 | +2.0125 |

| Succinyl-CoA* | 867.1480 | 869.1605 | +2.0125 |

*Note: Masses are for the free acid or specified CoA ester and will vary based on the adduct detected by the mass spectrometer. The critical value is the mass shift.

By calculating the ratio of the labeled (M+2) to the unlabeled (M+0) peak area for each metabolite over time, one can determine the rate of label incorporation and thus infer the activity or flux through that specific metabolic pathway.

Conclusion and Future Directions

Tracing the in vivo fate of α-Ketobutyric Acid-d2 Sodium Salt provides invaluable insights into the dynamic interplay between amino acid catabolism and central carbon metabolism. This technique allows researchers in drug development to assess how a therapeutic compound might alter these critical pathways, or for academic scientists to probe the metabolic reprogramming that occurs in disease states.[9][10] The methodologies described herein provide a robust framework for conducting these sophisticated metabolic flux studies, paving the way for a deeper understanding of cellular physiology and pathology.

References

-

α-Ketobutyric acid - Wikipedia . Wikipedia. [Link]

-

a-Ketobutyric Acid | Rupa Health . Rupa Health. [Link]

-

a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions | Healthmatters.io . Healthmatters.io. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed. [Link]

-

2-Ketobutyric acid (PAMDB000001) - P. aeruginosa Metabolome Database . P. aeruginosa Metabolome Database. [Link]

-

Metabolic pathways associated with a-ketobutyrate biosynthesis in E.... . ResearchGate. [Link]

-

Showing metabocard for 2-Ketobutyric acid (HMDB0000005) . Human Metabolome Database. [Link]

-

The biosynthetic pathway for propionyl-CoA. (A) The metabolic pathway... . ResearchGate. [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates . Pharmaffiliates. [Link]

-

In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS . PubMed. [Link]

-

Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes . PubMed. [Link]

-

Threonine and 2-Oxobutanoate Degradation - SMPDB . Small Molecule Pathway Database. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process . Heavy Water Board. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds . MacMillan Group, Princeton University. [Link]

-

α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells . PubMed. [Link]

-

Amino Acid Degradation . University of California, Davis. [Link]

-

α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells . PubMed Central. [Link]

Sources

- 1. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 2. a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. P. aeruginosa Metabolome Database: 2-Ketobutyric acid (PAMDB000001) [pseudomonas.umaryland.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 7. SMPDB [smpdb.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating Metabolic Flux: The Role of α-Ketobutyric Acid-d2 Sodium Salt in Isoleucine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, technically-grounded overview of leveraging stable isotope labeling to investigate the isoleucine biosynthesis pathway. We move beyond simple protocols to explain the underlying principles, ensuring that experimental design is both robust and insightful. The focus is on the strategic use of α-Ketobutyric Acid-d2 Sodium Salt as a metabolic tracer, a powerful tool for quantifying pathway dynamics in cellular and organismal systems.

Part 1: Foundational Principles of Metabolic Inquiry

The Isoleucine Biosynthesis Pathway: A Central Anabolic Route

Isoleucine is an essential branched-chain amino acid (BCAA) whose synthesis is critical for cell growth and proliferation. In most studied organisms, including bacteria, archaea, fungi, and plants, the primary pathway begins with the amino acid L-threonine.[1][2] The canonical five-step pathway is initiated by the enzymatic deamination of threonine to produce α-ketobutyrate (2-oxobutanoate), the key intermediate at the heart of our analysis.[3][4]

The subsequent steps, which are shared with valine biosynthesis, involve the condensation of α-ketobutyrate with pyruvate, followed by a series of isomerization, reduction, dehydration, and transamination reactions to yield L-isoleucine.[2][5][6] Understanding the rate, or flux, through this pathway is paramount in fields ranging from metabolic engineering to oncology, as alterations in BCAA metabolism are often linked to pathological states.[7][8]

Caption: The canonical L-isoleucine biosynthesis pathway starting from L-threonine.

Metabolic Flux Analysis with Stable Isotopes

While measuring metabolite concentrations provides a static snapshot of a cell's state, it reveals little about the underlying dynamics of metabolic pathways. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular reactions.[9][10] The core principle of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system.[11][12]

As the labeled substrate is metabolized, the isotope is incorporated into downstream products. By measuring the isotopic enrichment in these products using mass spectrometry (MS) or nuclear magnetic resonance (NMR), we can trace the flow of atoms through the network and thereby calculate the reaction rates.[13] This approach provides a dynamic view of cellular metabolism that is unattainable through concentration measurements alone.[11][13]

Part 2: α-Ketobutyric Acid-d2 Sodium Salt as a Precision Tool

Rationale for a Deuterated Tracer

α-Ketobutyric acid is the immediate precursor to the shared steps of isoleucine and valine biosynthesis.[2][14] By introducing α-Ketobutyric Acid labeled with two deuterium atoms on the C3 carbon (d2), we can directly probe the flux from this specific intermediate to the final product, L-isoleucine.

The choice of deuterium offers several advantages:

-

High Sensitivity: The mass shift of +2 Da (Daltons) is easily resolved by modern mass spectrometers.

-

Low Natural Abundance: The natural abundance of ²H is very low, meaning background signal is minimal, leading to a high signal-to-noise ratio.

-

Kinetic Isotope Effect (KIE): The C-²H bond is stronger than the C-¹H bond. While this can sometimes slow enzymatic reactions (a phenomenon known as the kinetic isotope effect), in tracer studies, this effect is often minimal for downstream analysis or can be accounted for.[15][16] More importantly, deuteration can increase metabolic stability by reducing the rate of undesirable side reactions, ensuring the tracer is primarily utilized by the pathway of interest.[15][17]

Chemical Profile

| Property | Value | Source |

| Full Chemical Name | Sodium 3,3-dideuterio-2-oxobutanoate | [18] |

| Synonyms | α-Ketobutyric Acid-d2 Sodium Salt, 2-Oxobutanoic Acid-d2 Sodium Salt | [18][19] |

| Molecular Formula | C₄H₃D₂NaO₃ | [19] |

| Molecular Weight | ~126.08 g/mol | [18][19] |

| CAS Number | 1007476-82-5 | [18][19] |

Part 3: Experimental Design and Self-Validating Protocols

A robust experimental design is critical for generating trustworthy and reproducible data. The following workflow is designed as a self-validating system, with integrated controls to ensure scientific integrity.

Caption: A self-validating experimental workflow for metabolic flux analysis.

Step-by-Step Experimental Protocol

Objective: To quantify the metabolic flux from α-ketobutyrate to isoleucine in cultured cells.

1. Cell Culture and Tracer Introduction (Self-Validation: Dose-Response)

-

Causality: The concentration of the tracer must be high enough to produce a detectable signal but not so high as to perturb the natural metabolic state of the cells.

-

Protocol:

- Culture cells to mid-log phase in standard growth medium.

- Prepare a dose-response experiment by replacing the standard medium with a medium containing varying concentrations of α-Ketobutyric Acid-d2 Sodium Salt (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include an unlabeled control (0 µM tracer).

- The optimal concentration is the lowest one that provides robust and stable isotopic enrichment in isoleucine over time without affecting cell viability or growth rate.

2. Isotopic Labeling (Self-Validation: Time-Course)

-

Causality: The system must reach an "isotopic steady state," where the rate of label incorporation equals the rate of turnover, for flux calculations to be accurate.[9][10]

-

Protocol:

- Using the optimal tracer concentration determined above, culture cells for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

- Harvest cells at each time point.

- The time point at which the isotopic enrichment of isoleucine reaches a plateau is the minimum time required to achieve isotopic steady state. This time should be used for all subsequent experiments.

3. Metabolite Extraction

-

Causality: Metabolism must be quenched instantly to prevent enzymatic activity from altering metabolite levels post-harvest.

-

Protocol:

- Rapidly aspirate the labeling medium from the culture dish.

- Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

- Instantly add 1 mL of ice-cold 80% methanol to the dish to quench metabolism and lyse the cells.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Centrifuge at 4°C at maximum speed for 10 minutes to pellet cell debris.

- Transfer the supernatant containing the metabolites to a new tube for analysis.

4. LC-MS/MS Analysis

-

Causality: Liquid chromatography (LC) is required to separate isoleucine from its isomers, such as leucine, which have the exact same mass and cannot be distinguished by mass spectrometry alone.[20][21] Tandem mass spectrometry (MS/MS) provides the specificity needed to quantify the M+0 and M+2 isotopologues.

-

Protocol:

- Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS analysis.

- Inject the sample onto a reverse-phase or HILIC chromatography column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

- Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method to specifically detect and quantify the precursor-to-product ion transitions for both unlabeled (M+0) and labeled (M+2) isoleucine.

-

Unlabeled Isoleucine (M+0): Precursor m/z ~132.10 -> Product ions

-

Labeled Isoleucine (M+2): Precursor m/z ~134.11 -> Product ions

Data Analysis and Interpretation

The primary output is the fractional isotopic enrichment, calculated as:

Fractional Enrichment = [Area(M+2)] / ([Area(M+0)] + [Area(M+2)])

Where Area(M+n) is the integrated peak area from the mass spectrometer for the corresponding isotopologue.

| Condition | Peak Area (M+0 Isoleucine) | Peak Area (M+2 Isoleucine) | Fractional Enrichment | Interpretation |

| Control (Unlabeled) | 1,500,000 | 0 | 0.00 | No pathway activity from the tracer. |

| Drug A Treatment | 1,200,000 | 300,000 | 0.20 | 20% of the isoleucine pool is derived from the supplied α-ketobutyrate. |

| Drug B Treatment | 600,000 | 900,000 | 0.60 | 60% of the isoleucine pool is derived from the tracer; indicates higher flux. |

An increase in fractional enrichment signifies a higher relative flux through the pathway downstream of α-ketobutyrate. This allows for direct quantitative comparisons of pathway activity between different experimental conditions, such as comparing a control group to a drug-treated group.

References

-

Hellerstein, M. K. (2003). In vivo measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]

-

Yang, Y., & Wu, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. [Link]

-

Wegner, A., & Weindl, D. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Bioengineering and Biotechnology. [Link]

-

Yang, Y., & Wu, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biosynthesis of valine and isoleucine. Enzymes and the corresponding genes. ResearchGate. [Link]

-

Bar-Even, A., & Noor, E. (2020). Underground isoleucine biosynthesis pathways in E. coli. eLife. [Link]

-

Bar-Even, A., & Noor, E. (2020). Underground isoleucine biosynthesis pathways in E. coli. PubMed Central. [Link]

-

ResearchGate. (n.d.). Three routes for isoleucine biosynthesis. ResearchGate. [Link]

-

PubChem. (n.d.). L-isoleucine biosynthesis I (from threonine). PubChem. [Link]

-

ResearchGate. (n.d.). Valine, leucine, and isoleucine yield precursors for branched-chain... ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass spectra of isoleucine irradiated in absence of air in positive ion... ResearchGate. [Link]

-

ResearchGate. (n.d.). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]

-

Bayon-Vicente, G., et al. (2021). Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum. PubMed Central. [Link]

-

Causey, J. L., & E. S. Baker. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. PubMed Central. [Link]

-

Lesner, N. P., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. PubMed Central. [Link]

-

Eurisotop. (n.d.). ALPHA-KETOBUTYRIC ACID, SODIUM SALT. Eurisotop. [Link]

-

PubChem. (n.d.). alpha-Ketobutyric Acid-d2 Sodium Salt. PubChem. [Link]

-

Allison, M. J., & Bryant, M. P. (1963). Isoleucine Biosynthesis From 2-methylbutyric Acid by Anaerobic Bacteria From the Rumen. Journal of Bacteriology. [Link]

-

Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. PubMed Central. [Link]

-

Myers, J. W., & Adelberg, E. A. (1954). THE BIOSYNTHESIS OF ISOLEUCINE AND VALINE. I. ENZYMATIC TRANSFORMATION OF THE DIHYDROXY ACID PRECURSORS TO THE KETO ACID PRECURSORS. PubMed Central. [Link]

-

Lesner, N. P., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. Metabolic Engineering. [Link]

-

Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

-

Becker, J., et al. (2021). Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells. PubMed Central. [Link]

-

Crout, D. H. G., & Morrey, S. M. (1983). Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Underground isoleucine biosynthesis pathways in E. coli | eLife [elifesciences.org]

- 4. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 14. THE BIOSYNTHESIS OF ISOLEUCINE AND VALINE. I. ENZYMATIC TRANSFORMATION OF THE DIHYDROXY ACID PRECURSORS TO THE KETO ACID PRECURSORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C4H5NaO3 | CID 46782009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. α-Ketobutyric Acid-d2 Sodium Salt - Creative Enzymes [creative-enzymes.com]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

natural abundance of deuterium and its effect on alpha-ketobutyric acid analysis

An In-depth Technical Guide: The Natural Abundance of Deuterium and its Effect on the Analysis of Alpha-Ketobutyric Acid

Introduction

Alpha-ketobutyric acid (AKBA), also known as 2-oxobutanoic acid, is a pivotal intermediate in cellular metabolism. It is involved in the metabolic pathways of several amino acids, including methionine, threonine, and isoleucine, and serves as a precursor for propionyl-CoA, which feeds into the citric acid cycle.[1][2][3] Given its central role, the accurate quantification of AKBA is critical for researchers in metabolic disease, drug development, and systems biology.

However, the analysis of low-molecular-weight metabolites like AKBA is subject to subtle but significant confounding factors. One of the most fundamental is the natural isotopic abundance of elements. While often overlooked, the stable heavy isotope of hydrogen, deuterium (²H or D), is ubiquitously present at a low but consistent level.[4][5][6] This natural abundance introduces a layer of complexity into analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, impacting both qualitative and quantitative results.